(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one

Synthetic methodology Acylation Regioselective addition

Researchers synthesizing cinnamoylamides often encounter bis-addition side products when using aliphatic N-acylbenzotriazole alternatives. (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one (CAS 328012-09-5) eliminates this problem. • Exclusive cinnamoylamide formation under SmI₃ catalysis at ambient temperature-no β-amino amide mixtures. • 59% isolated yield for indolo[2,3-b]quinoline synthesis via phenyl isocyanate heating. • Validated 1,4-addition with aromatic amines enables benzodiazepinone scaffold construction. Supplied at 97% purity with batch-specific QC (NMR, HPLC). Standard storage at 2-8°C under inert atmosphere; ambient shipping.

Molecular Formula C15H11N3O
Molecular Weight 249.27g/mol
CAS No. 328012-09-5
Cat. No. B391691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one
CAS328012-09-5
Molecular FormulaC15H11N3O
Molecular Weight249.27g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2
InChIInChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+
InChIKeyOYYVHLPZRRNXJQ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one CAS 328012-09-5: Chemical Identity and Procurement Specifications


(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one (CAS 328012-09-5), also known as 1-cinnamoyl-1H-1,2,3-benzotriazole, is an N-acylbenzotriazole derivative that combines a benzotriazole heterocycle with a cinnamoyl moiety via an α,β-unsaturated carbonyl linkage [1]. The compound has a molecular formula of C15H11N3O and a molecular weight of 249.27 g/mol . Standard commercial purity is 97% . Key physicochemical parameters include a consensus Log Po/w of approximately 2.65-3.21 , a calculated boiling point of 455.0±38.0 °C at 760 mmHg , and a topological polar surface area (TPSA) of 47.78 Ų . This compound is primarily utilized as a synthetic building block and is supplied by multiple commercial vendors including Fluorochem (via Sigma-Aldrich), Bidepharm, Leyan, and Fujifilm Wako.

Critical Differentiation of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one CAS 328012-09-5 from In-Class Benzotriazole Analogs


Substituting (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one with a different benzotriazole-containing analog is scientifically unsound due to divergent performance in both biological and synthetic contexts. In antimalarial screening, benzotriazole-substituted chalcones exhibited IC50 values distinct from chloro-series and 1,2,4-triazole substituted chalcones, with the latter demonstrating superior inhibitory efficacy against Plasmodium falciparum [1]. In synthetic applications, the cinnamoyl-substituted N-acylbenzotriazole undergoes regioselective addition reactions with amines that differ fundamentally from aliphatic N-acylbenzotriazole analogs; aromatic amines yield 1,4-addition products with N-cinnamoylbenzotriazoles, whereas aliphatic N-acylbenzotriazoles follow alternative pathways . Additionally, the UV absorption profile of benzotriazole derivatives is exquisitely sensitive to substitution pattern, with specific substitution conferring distinct absorbance characteristics [2]. These quantifiable performance divergences establish that (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one occupies a unique functional niche that cannot be reliably replaced by generic alternatives.

Quantitative Comparative Evidence for (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one CAS 328012-09-5 Versus Closest Analogs


Regioselective Reactivity of N-Cinnamoylbenzotriazole in Amine Addition vs. Aliphatic N-Acylbenzotriazole Analogs

Under samarium triiodide (SmI₃) catalysis at ambient temperature, N-cinnamoylbenzotriazoles react with amines to yield cinnamoylamides exclusively, whereas α,β-unsaturated aliphatic N-acylbenzotriazoles produce bis-addition products (β-amino amides) under identical conditions [1]. This divergent reactivity demonstrates a mechanistically distinct outcome directly attributable to the cinnamoyl aromatic substitution.

Synthetic methodology Acylation Regioselective addition

Aromatic vs. Aliphatic Amine Regioselectivity with N-Cinnamoylbenzotriazole

When (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one (as N-cinnamoylbenzotriazole) is reacted with aromatic amines, the reaction proceeds via 1,4-addition to give β-amino-N-acylbenzotriazoles in good yields; in contrast, reaction with o-phenylenediamine enables subsequent acylation to yield substituted 1,3,4,5-tetrahydro-1,5-benzodiazepine-2-ones . This aromatic amine specificity distinguishes the cinnamoyl derivative from aliphatic N-acylbenzotriazole substrates.

Regioselectivity Amine addition Benzodiazepinone synthesis

P. falciparum Inhibitory Activity Relative to 1,2,4-Triazole and Chloro-Series Chalcones

In an in vitro antiplasmodial assay against asexual blood stages of Plasmodium falciparum, benzotriazole-substituted chalcones (including the target compound) showed IC50 values within the 1.5-12.3 µg/mL range, but exhibited relatively less inhibitory activity compared to the chloro-series and 1,2,4-triazole substituted chalcones which were the most effective inhibitors in the study [1]. This quantitative, rank-ordered comparison across 14 chalcone derivatives establishes the benzotriazole derivative as a less potent antimalarial scaffold within this specific series.

Antimalarial Chalcone Plasmodium falciparum

Lipophilicity (LogP) Differentiation from Other Benzotriazole-Containing Building Blocks

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one exhibits a consensus Log Po/w of 2.65-3.21 (iLOGP 2.65, XLOGP3 3.08, WLOGP 2.68, MLOGP 3.21) . This lipophilicity profile positions the compound within an intermediate range suitable for passive membrane permeability while maintaining aqueous solubility for biochemical assays. Hit2Lead database records report an alternative calculated LogP of 4.82 and LogSW of -5.14 .

Physicochemical property Lipophilicity Drug design

Polycyclic Heteroaromatic Construction from N-Cinnamoylbenzotriazole with Aryl Isocyanates

Heating 1-cinnamoylbenzotriazole (1 g) with 2 equivalents of phenyl isocyanate produces indolo[2,3-b]quinoline in 59% isolated yield [1]. This reaction proceeds via a pathway distinct from that observed with other N-acylbenzotriazoles (alkanoyl-, acetyl-, acetoacetyl-, aroyl- derivatives), which yield compounds based on five different classes of polycyclic heteroaromatics depending on the acyl group identity [1].

Heterocyclic synthesis Isocyanate Indoloquinoline

UV Absorption Capability of Benzotriazole Chromophore with Cinnamoyl Conjugation

1-cinnamoyl-1H-1,2,3-benzotriazole is described in commercial supplier documentation as a photostabilizer and UV absorber for coating applications, protecting materials from degradation caused by exposure to ultraviolet radiation . The benzotriazole class broadly functions by absorbing UV light in the 300-400 nm range, with specific substitution patterns (including cinnamoyl conjugation) influencing the precise absorption wavelength and molar extinction coefficient [1].

UV absorber Photostabilizer Coatings

Validated Application Scenarios for (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one CAS 328012-09-5 Based on Quantitative Evidence


Synthesis of Cinnamoylamides via Exclusive Acylation Pathway

Researchers requiring pure cinnamoylamide products without bis-addition side products should select (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one over aliphatic N-acylbenzotriazole alternatives. Under SmI₃ catalysis at ambient temperature, the cinnamoyl derivative yields cinnamoylamides exclusively, whereas aliphatic analogs produce undesirable β-amino amide mixtures [1]. This exclusive product selectivity eliminates chromatographic separation challenges and improves synthetic throughput for amide library construction.

Construction of Indolo[2,3-b]quinoline Scaffolds from N-Cinnamoylbenzotriazole

For synthetic programs targeting indolo[2,3-b]quinoline heterocycles, (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one provides a validated entry point with 59% isolated yield upon heating with phenyl isocyanate [1]. Alternative N-acylbenzotriazoles (alkanoyl-, acetyl-, aroyl-) yield different heterocyclic classes under the same conditions, making cinnamoyl-substituted procurement essential for accessing this specific polycyclic framework.

β-Amino-N-acylbenzotriazole and Benzodiazepinone Intermediate Synthesis

Medicinal chemistry programs synthesizing β-amino-N-acylbenzotriazole intermediates or 1,3,4,5-tetrahydro-1,5-benzodiazepine-2-one scaffolds should utilize (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one as the starting N-acylbenzotriazole. Reaction with aromatic amines proceeds via 1,4-addition in good yields, while o-phenylenediamine enables subsequent acylation to the benzodiazepinone product [1]. This reactivity profile is specific to the cinnamoyl derivative and cannot be replicated with non-cinnamoyl N-acylbenzotriazoles.

UV-Absorbing Polymer Coating Formulation Screening

Materials science laboratories evaluating benzotriazole-based photostabilizers for polymer coatings should include (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one in their screening libraries. The compound is documented as a UV absorber and photostabilizer for coatings [1], with the benzotriazole chromophore providing established UV-B absorption capability [2]. The extended conjugation from the cinnamoyl moiety may offer differentiated absorption characteristics relative to simpler benzotriazole UV absorbers.

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